Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester
Description
Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester (CAS: 1118786-85-8) is a bicyclic carbamate derivative characterized by a 2-azaspiro[3.3]heptane core linked to a benzyl (phenylmethyl) carbamate group. The spiro[3.3]heptane scaffold introduces steric constraints that can enhance binding selectivity to biological targets, while the carbamate group serves as a prodrug motif or a stabilizing moiety for amine functionalities .
Synthetic routes for this compound typically involve the protection of the spirocyclic amine with a benzyloxycarbonyl (Cbz) group or tert-butoxycarbonyl (Boc) group, followed by selective deprotection or functionalization. For example, tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate (a Boc-protected analog) is a common intermediate, synthesized via sodium borohydride-mediated stereoselective reduction of nitroketone precursors .
Properties
IUPAC Name |
benzyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-14(7-12)9-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSGVVKCZLQBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178682 | |
| Record name | Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440962-13-9 | |
| Record name | Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440962-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester (CAS Number: 1440962-13-9) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18N2O
- Molar Mass : 246.30 g/mol
- Chemical Structure : The compound features a spirocyclic structure that may influence its biological interactions.
Biological Activity Overview
The biological activity of carbamic acid derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The specific activity of N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester has been evaluated in several studies:
Antioxidant Activity
Research has indicated that carbamic acid derivatives may exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. For example, studies have shown that compounds with similar structures can quench free radicals effectively, thereby reducing cellular damage in various models .
Enzyme Inhibition
Carbamic acid derivatives have been studied for their ability to inhibit specific enzymes. For instance:
- Matrix Metalloproteinases (MMPs) : These enzymes play a significant role in extracellular matrix remodeling and are implicated in cancer progression. Some carbamic acid derivatives have demonstrated inhibitory effects on MMPs, suggesting potential applications in cancer therapy .
Neuroprotective Effects
The neuroprotective potential of carbamic acid derivatives has also been explored. In vitro studies suggest that these compounds may protect neuronal cells from apoptosis induced by oxidative stress . This property could be beneficial in developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects may include:
- Radical Scavenging : The ability to neutralize free radicals.
- Enzyme Interaction : Binding to active sites of enzymes like MMPs and inhibiting their activity.
- Cell Signaling Modulation : Influencing pathways related to apoptosis and cell survival.
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Development
Carbamic acid derivatives are often explored as potential drug candidates due to their ability to interact with biological receptors. The compound has been investigated for its role as a prodrug or a linker in drug design, particularly in the development of targeted therapies.
Case Study: PROTAC Development
Recent studies have highlighted the use of similar spirocyclic compounds as linkers in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to degrade specific proteins involved in diseases. The rigidity provided by the spiro structure enhances the binding affinity and selectivity of these compounds towards their targets, making them promising candidates for cancer therapy .
| Compound | Application | Findings |
|---|---|---|
| Carbamic acid derivatives | PROTAC technology | Enhanced binding affinity and selectivity for targeted protein degradation |
Agrochemicals
Pesticide Development
The unique structure of carbamic acids allows for modifications that can enhance the efficacy of pesticides. Research indicates that derivatives can exhibit insecticidal and herbicidal properties, making them suitable for agricultural applications.
Case Study: Insecticidal Activity
A study demonstrated that carbamic acid derivatives showed promising insecticidal activity against common agricultural pests. The incorporation of the spirocyclic moiety was found to improve the potency compared to traditional carbamate pesticides .
| Compound | Target Pest | Efficacy |
|---|---|---|
| N-2-azaspiro[3.3]hept-6-yl carbamate | Various agricultural pests | Significant reduction in pest populations |
Material Science
Polymer Chemistry
The incorporation of carbamic acid derivatives into polymer matrices has been explored for developing materials with enhanced mechanical properties and thermal stability.
Case Study: Polymer Blends
Research has shown that blending polymers with spirocyclic carbamic acid derivatives results in materials with improved tensile strength and flexibility, suitable for various industrial applications .
| Polymer Blend | Property Enhanced | Application Area |
|---|---|---|
| Polycarbonate + Carbamate derivative | Increased tensile strength | Automotive components |
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate esters undergo hydrolysis under acidic or basic conditions to yield amines and carboxylic acids. For N-2-azaspiro[3.3]hept-6-yl carbamates, hydrolysis is influenced by the spirocyclic structure and reaction conditions:
Basic Hydrolysis
Under alkaline conditions (e.g., KOH in ethanol/water), the phenylmethyl ester group is cleaved to form the corresponding carboxylic acid. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| KOH (4 eq.), ethanol/water, RT, 24 h | 2-azaspiro[3.3]heptane-6-carboxylic acid | 62% |
Acidic Hydrolysis
Strong acids (e.g., HCl) can deprotect the carbamate to regenerate the free amine:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (conc.), dioxane, RT, 2 h | 2-azaspiro[3.3]heptan-6-amine | 83% |
Coupling Reactions
The spirocyclic amine or carboxylic acid derivatives participate in coupling reactions to form amides or esters:
Amide Bond Formation
The carboxylic acid derivative reacts with amines using coupling agents like HATU or EDC:
Esterification
The carboxylic acid reacts with alcohols under Mitsunobu conditions or with chloroformates:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Phenyl chloroformate, Cs₂CO₃, DMF, RT | Phenylmethyl carbamate | 86% |
Carbamate Deprotection
tert-Butoxycarbonyl (Boc) groups on analogous spiro carbamates are removed under acidic conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| TFA/DCM (1:1), RT, 2 h | Free spirocyclic amine | 90% |
Reductive Amination
The spirocyclic amine reacts with aldehydes/ketones in the presence of NaBH₃CN:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Benzaldehyde, NaBH₃CN, MeOH, RT | N-benzyl-2-azaspiro[3.3]heptan-6-amine | 75% |
Hydrogen Bonding and Rotamer Effects
The syn and anti rotamers of carbamates influence reactivity. For N-Boc-protected spiro compounds:
-
Hydrogen bonding stabilizes the syn rotamer, affecting aggregation and reaction pathways .
-
Acid additives (e.g., acetic acid) perturb rotamer equilibria, altering nucleophilic accessibility .
Key Reaction Mechanisms
-
Hofmann Rearrangement : Converts amides to isocyanates, trapped by alcohols to form carbamates (e.g., using KF/Al₂O₃ and NaOCl) .
-
Curtius Rearrangement : Acyl azides rearrange to isocyanates, forming carbamates with alcohols .
Stability and Storage
Comparison with Similar Compounds
Key Observations:
- Benzyl vs. The tert-butyl group is preferred in prodrug strategies due to its labile nature under acidic conditions .
- Pharmacological Activity: Benzyl carbamates historically show stronger physostigmine-like activity (e.g., acetylcholinesterase inhibition) compared to alkyl esters, as demonstrated in early studies of phenol-base carbamates . This aligns with the structural motif of the target compound.
Comparison with Non-Spiro Carbamates
Non-spiro carbamates, such as 3-isopropylphenyl methylcarbamate (Mexacarbate) or m-cumenyl methylcarbamate, lack the conformational rigidity of spirocycles. These compounds exhibit:
- Reduced Target Selectivity : Flexible carbamates like Mexacarbate (CAS: 315-18-4) act as broad-spectrum acetylcholinesterase inhibitors but suffer from off-target toxicity .
- Lower Metabolic Stability : The spiro[3.3]heptane core in the target compound resists cytochrome P450-mediated oxidation, whereas linear carbamates are rapidly metabolized .
Comparison with Azaspiro[4.5]decane Derivatives
Azaspiro[4.5]decane carbamates (e.g., 6,7-diazaspiro[4.5]dec-9-ene derivatives) share structural similarities but differ in ring size and nitrogen placement:
- Enhanced Solubility : The larger spiro[4.5] system increases solubility but reduces blood-brain barrier penetration compared to spiro[3.3]heptanes .
- Synthetic Complexity : Azaspiro[4.5] derivatives often require multi-step enantioselective syntheses, whereas spiro[3.3]heptanes are accessible via shorter routes .
Q & A
Q. How can computational models predict reactivity or metabolic pathways for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
